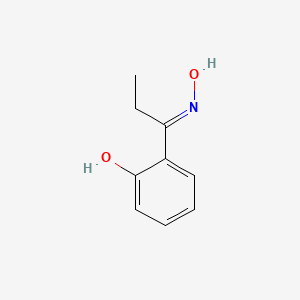

1-(2-Hydroxyphenyl)propan-1-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSLHJQXBZCAI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425503 | |

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18265-75-3 | |

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)propan-1-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Hydroxyphenyl)propan-1-one oxime, a molecule of interest in various chemical and pharmaceutical research fields. This document details its synthesis, physical and spectroscopic properties, chemical reactivity, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound, with the CAS number 18265-75-3, is an organic compound featuring a hydroxyphenyl group attached to a propan-1-one oxime moiety. Its structure combines the functionalities of a phenol and an oxime, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 18265-75-3 | [1] |

| Melting Point | 93.5-94 °C | [1] |

| Boiling Point (Predicted) | 310.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.22 ± 0.35 | [1] |

Synthesis

The primary route for the synthesis of this compound is through the oximation of its corresponding ketone precursor, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone). This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated HCl.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for oxime synthesis.

Materials:

-

1-(2-Hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve 1-(2-Hydroxyphenyl)propan-1-one in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is typically used in a slight molar excess to the hydroxylamine hydrochloride.

-

The reaction mixture is then heated under reflux for a specified period, typically ranging from 15 to 60 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure.

-

The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the purified this compound.

Synthesis Workflow of this compound.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Bands | Inferred From |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Phenolic -OH (broad singlet), Oxime -OH (broad singlet), -CH₂- (quartet, δ ~2.8 ppm), -CH₃ (triplet, δ ~1.1 ppm) | General principles and data from related phenylpropanones. |

| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), C=N (δ ~150-160 ppm), -CH₂- (δ ~20-30 ppm), -CH₃ (δ ~10-15 ppm) | Data for 1-(2-Hydroxyphenyl)ethan-1-one oxime.[3] |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad, for both phenolic and oxime OH), ~1640 cm⁻¹ (C=N stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretch) | Characteristic IR bands for oximes.[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 165.19 | Calculated molecular weight. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the phenolic hydroxyl group, the oxime group, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group can undergo reactions typical of phenols, such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Oxime Group: The oxime functionality is a versatile chemical handle. It can be hydrolyzed back to the parent ketone under acidic conditions. The oxime can also be reduced to an amine or undergo the Beckmann rearrangement to form an amide upon treatment with certain acids or acid chlorides. The lone pair on the nitrogen atom gives it nucleophilic character.

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The substitution pattern will be influenced by the directing effects of both the hydroxyl and the propan-1-one oxime substituents.

General Reactivity Pathways.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited in the reviewed literature, the broader class of oximes has been shown to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The introduction of an oxime group can, in some cases, enhance the biological activity of a parent compound.

A structurally related compound, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been investigated as a collector for the flotation of malachite, a copper ore.[5] This suggests potential applications in materials science and hydrometallurgy, where the chelating properties of the hydroxyphenyl oxime moiety can be exploited.

The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of this compound.

General Biological Activities of Oximes.

Conclusion

This compound is a compound with interesting chemical features that make it a valuable subject for further research. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical modification. While specific experimental data, particularly spectroscopic and biological, are not extensively documented, this guide provides a solid foundation based on the properties of related compounds and general chemical principles. This information should serve as a useful resource for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyphenyl)propan-1-one Oxime

This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and key data points relevant to its preparation and characterization.

Core Synthesis Pathway: Oximation of 2'-Hydroxypropiophenone

The most direct and widely employed method for the synthesis of this compound is the classical oximation reaction.[1] This involves the condensation of the corresponding ketone, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone), with hydroxylamine. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine, which then reacts with the carbonyl group of the ketone.[1]

The starting material, 1-(2-hydroxyphenyl)propan-1-one, is a commercially available aromatic ketone.[2][3][4][5][6][7][8] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The presence of the ortho-hydroxyl group on the phenyl ring can influence the reactivity of the carbonyl group and may play a role in the stereochemistry of the resulting oxime. The final product, 2'-hydroxypropiophenone oxime, has been successfully synthesized and its crystal structure characterized.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the product.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Starting Material | 1-(2-hydroxyphenyl)propan-1-one | 610-99-1 | C₉H₁₀O₂ | 150.17 | Colorless to pale yellow liquid or white to off-white crystalline solid | >97% |

| Product | This compound | Not explicitly found | C₉H₁₁NO₂ | 165.19 | Not explicitly found | Not explicitly found |

Note: While a specific yield for the synthesis of this compound was not found in the provided search results, a similar reaction for 1-(2-hydroxyphenyl) dec-2-en-1-one oxime reported a yield of 56.35%.[10] Yields for classical oximation reactions are generally moderate to good.[1]

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for oxime synthesis[1][10] and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1-(2-hydroxyphenyl)propan-1-one (2'-hydroxypropiophenone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine, sodium acetate)

-

Ethanol or Methanol

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl) (for pH adjustment if needed)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)propan-1-one in a suitable solvent such as ethanol or methanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride in water.

-

Reaction Mixture: Add the hydroxylamine hydrochloride solution to the solution of 1-(2-hydroxyphenyl)propan-1-one.

-

pH Adjustment: Slowly add a solution of a base (e.g., 5% NaOH) to the reaction mixture to adjust the pH to approximately 7-8.[10] The liberation of free hydroxylamine will initiate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (e.g., 4 hours).[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway of this compound

References

- 1. arpgweb.com [arpgweb.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2-hydroxyphenyl)propan-1-one | 610-99-1 | Buy Now [molport.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-(2-HYDROXYPHENYL)PROPAN-1-ONE | CAS 610-99-1 [matrix-fine-chemicals.com]

- 6. 1-(2-hydroxyphenyl)propan-1-one [stenutz.eu]

- 7. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2'-Hydroxypropiophenone 610-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 18265-75-3 and Related Compounds

Disclaimer: The CAS number 18265-75-3 is associated with significant ambiguity in chemical databases. This guide addresses this issue by providing a comprehensive overview of the three most likely compounds related to this query: 1-(2-Hydroxyphenyl)propan-1-one oxime , which is directly linked to CAS 18265-75-3; D-Ribose-5-phosphate disodium salt , associated with the very similar CAS number 18265-46-8 and a potential typographical error; and 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane , for which 18265-75-3 has been listed as a synonym. This whitepaper is intended for researchers, scientists, and drug development professionals, providing detailed properties, experimental protocols, and pathway visualizations for each compound.

Section 1: this compound (CAS: 18265-75-3)

This compound, also known as 2'-hydroxypropiophenone oxime, is an organic molecule containing a phenyl ring, a hydroxyl group, and an oxime functional group.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. Some of these values are predicted based on computational models due to the limited availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 93.5-94 °C | [1] |

| Boiling Point (Predicted) | 310.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.22 ± 0.35 | [1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a singlet for the hydroxyl proton, a singlet for the oxime proton, and signals for the ethyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and oxime-bearing substituent.

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. Signals for the ethyl group and the C=N oxime carbon would also be present.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), a C=N stretch for the oxime (around 1650 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Experimental Protocols

General Synthesis of this compound:

The synthesis of this oxime can be achieved through the condensation of the corresponding ketone, 2'-Hydroxypropiophenone (CAS 610-99-1), with hydroxylamine.[2][3]

Materials:

-

2'-Hydroxypropiophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., pyridine, sodium acetate, or sodium hydroxide)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

Ethyl acetate for extraction

-

Deionized water

Procedure:

-

Dissolve 2'-Hydroxypropiophenone in the chosen solvent in a round-bottom flask.

-

Add an equimolar or slight excess of hydroxylamine hydrochloride and the base to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours, with the progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

Water is added to the residue, and the crude product may precipitate. If not, the aqueous solution is extracted with a solvent like ethyl acetate.

-

The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated to yield the crude oxime, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of this compound.

Section 2: D-Ribose-5-phosphate disodium salt (CAS: 18265-46-8)

D-Ribose-5-phosphate is a key intermediate in the pentose phosphate pathway and a precursor for the synthesis of nucleotides and nucleic acids.[4] It is often supplied as its more stable disodium salt.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉Na₂O₈P | [4] |

| Molecular Weight | 274.07 g/mol (anhydrous basis) | [4] |

| Appearance | White to yellowish crystalline powder | |

| Solubility | Soluble in water | |

| Storage Temperature | -20°C |

Biological Role and Signaling Pathways

D-Ribose-5-phosphate is a central molecule in the Pentose Phosphate Pathway (PPP) , a metabolic pathway that runs parallel to glycolysis. The PPP has two main phases:

-

Oxidative Phase: This phase generates NADPH, which is crucial for reductive biosynthesis and for protecting the cell from oxidative stress.

-

Non-oxidative Phase: This phase involves the interconversion of 5-carbon sugars, producing ribose-5-phosphate for nucleotide synthesis and intermediates that can re-enter glycolysis.

D-Ribose-5-phosphate is the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo synthesis of purine and pyrimidine nucleotides.

Caption: The Pentose Phosphate Pathway highlighting the role of Ribose-5-phosphate.

Experimental Protocols

Enzymatic Assay for Phosphoriboisomerase (EC 5.3.1.6):

This assay measures the conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate. The product is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Glycylglycine buffer (250 mM, pH 7.7)

-

D-Ribose 5-phosphate solution (100 mM)

-

Cocarboxylase solution (2.0 mM)

-

β-NADH solution (2.5 mM)

-

Magnesium chloride solution (300 mM)

-

Ribulose 5-phosphate-3-epimerase

-

Transketolase

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase

-

Phosphoriboisomerase (the enzyme to be assayed)

Procedure:

-

Prepare a reaction mixture containing the buffer, D-ribose 5-phosphate, cocarboxylase, β-NADH, magnesium chloride, and the coupling enzymes in a cuvette.

-

Incubate at 30°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding the phosphoriboisomerase solution.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of the phosphoriboisomerase.

Safety and Hazards

D-Ribose-5-phosphate disodium salt is generally not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, standard laboratory safety precautions should be followed, including wearing protective gloves, safety glasses, and a lab coat.

Section 3: 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane (CAS: 51048-29-4)

This compound, also known as 1,2-Bis(trimethylsilylthio)ethane, is primarily used in organic synthesis as a protecting group for aldehydes and ketones.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₂₂S₂Si₂ | [5] |

| Molecular Weight | 238.56 g/mol | [5] |

| Boiling Point | 108-110 °C at 12 mmHg | |

| Density | 0.939 g/mL at 25 °C | |

| Refractive Index | n20/D 1.492 |

Application in Organic Synthesis

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane serves as a reagent for the formation of 1,3-dithiolanes from carbonyl compounds. Dithiolanes are excellent protecting groups for aldehydes and ketones because they are stable to a wide range of reaction conditions, particularly nucleophilic attack and basic conditions.

The protection reaction involves the treatment of a carbonyl compound with 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane in the presence of a Lewis acid catalyst. The deprotection to regenerate the carbonyl group is typically achieved using reagents such as mercury(II) chloride or N-bromosuccinimide.

Caption: Workflow illustrating the use of 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane as a protecting group.

Safety and Hazards

This compound is associated with several hazards according to the Globally Harmonized System (GHS).[5]

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment should be used when handling this substance, and it should be used in a well-ventilated area.

References

- 1. 18265-75-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | C8H22S2Si2 | CID 101207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2-Hydroxyphenyl)propan-1-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(2-Hydroxyphenyl)propan-1-one oxime. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to support research and development activities by providing a robust spectroscopic reference.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are derived from analyses of similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| OH (phenolic) | 9.0 - 11.0 | Singlet | Chemical shift is concentration and solvent dependent. |

| N-OH | 10.0 - 12.0 | Singlet | Chemical shift is concentration and solvent dependent and may exchange with D₂O. |

| Aromatic CH | 6.8 - 7.5 | Multiplet | Complex splitting pattern expected due to ortho, meta, and para protons. |

| -CH₂- | 2.8 - 3.2 | Quartet | Coupled to the adjacent methyl protons. |

| -CH₃ | 1.1 - 1.4 | Triplet | Coupled to the adjacent methylene protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N | 150 - 160 | The chemical shift for the oxime carbon is characteristically downfield. |

| Aromatic C-O | 155 - 160 | Phenolic carbon attached to the hydroxyl group. |

| Aromatic C (unsubstituted) | 115 - 135 | Range for the other aromatic carbons. |

| Aromatic C (substituted) | 120 - 140 | Carbon to which the propan-1-one oxime moiety is attached. |

| -CH₂- | 20 - 30 | |

| -CH₃ | 10 - 15 |

Table 3: Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium | Intramolecular hydrogen bonding may affect the peak shape and position. |

| O-H stretch (oxime) | 3100 - 3500 | Broad, Medium | Often overlaps with the phenolic O-H stretch.[1] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |

| C=N stretch (oxime) | 1620 - 1690 | Medium to Weak | A characteristic absorption for oximes.[2] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | |

| N-O stretch | 930 - 960 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Predicted [M+H]⁺ | 166.0863 | High-resolution mass spectrometry would be required to confirm this exact mass. |

| Key Fragmentation Patterns | Loss of •OH, •NO, and cleavage of the ethyl group are expected fragmentation pathways. |

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol is adapted from general procedures for oxime synthesis.

Materials:

-

1-(2-Hydroxyphenyl)propan-1-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Dissolve 1-(2-Hydroxyphenyl)propan-1-one (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

-

Neutralization/Catalysis: Slowly add a solution of sodium hydroxide or pyridine to the mixture to neutralize the HCl and free the hydroxylamine. The pH of the solution should be adjusted to be slightly basic (pH 8-9).

-

Reaction: Stir the mixture at room temperature or gently heat under reflux (e.g., 50-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with cold water to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or in a suitable solvent.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the ionization technique.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual signaling pathway where such a molecule could be investigated.

References

The Multifaceted Biological Activities of Hydroxyphenyl Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by hydroxyphenyl oxime derivatives. These compounds, characterized by the presence of a hydroxyl-substituted phenyl ring and an oxime functional group, have garnered significant interest in medicinal chemistry due to their therapeutic potential across various domains, including antioxidant, antimicrobial, and anticancer applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Biological Activities and Quantitative Data

Hydroxyphenyl oxime derivatives have demonstrated a broad spectrum of biological effects. Their activity is largely attributed to the synergistic interplay between the phenolic hydroxyl group, a well-known antioxidant pharmacophore, and the oxime moiety, which contributes to the molecule's overall electronic and steric properties, influencing its interaction with biological targets.

Antioxidant Activity

The phenolic hydroxyl group in these derivatives enables them to act as potent radical scavengers and metal chelators, thereby mitigating oxidative stress.[1][2] The primary mechanisms of antioxidant action for phenolic compounds involve hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals.[2][3]

Table 1: Antioxidant Activity of Hydroxyphenyl Oxime Derivatives

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Phenylacetamidine based amido-carbonyl oximes | Total Antioxidant Activity, Reducing Power, Free Radical Scavenging, Metal Chelating, H2O2 Scavenging | Good antioxidant activities compared to standards (BHA, TBHQ, BHT, trolox) | [1] |

| Chalcone Derivative TI-I-175 | Reactive Oxygen Species (ROS) Production | Significant decrease in LPS-induced ROS production | [4][5] |

| Amide derivatives of 3,4,5-trihydroxyphenylacetic acid | ABTS and DPPH radical scavenging | More powerful radical scavengers than vitamin C | [5] |

| Cistus species extracts (containing phenolic compounds) | DPPH radical scavenging | IC50 values ranged from 7.2 to 39.0 μg/mL | [6] |

Antimicrobial Activity

Hydroxyphenyl oxime derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The exact mechanism is not always fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Hydroxyphenyl Oxime Derivatives and Related Compounds

| Compound/Derivative Class | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Thiol-functionalized benzosiloxaboroles | Mycobacterium tuberculosis H37Rv | 0.61 μg/mL (for compound 4) | [7] |

| Polyoxygenated chalcones | Cryptococcus neoformans | IC50 between 7.8-15.6 µg mL-1 | [8] |

| Polyoxygenated chalcones | Pseudomonas syringae | IC50 of 2.5 µg mL-1 | [8] |

| Pyrrolomycins | Vancomycin-resistant Enterococcus faecalis (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 0.0625 μg/mL (for compound 17d against MRSA) | [9] |

Anticancer Activity

The anticancer potential of hydroxyphenyl oxime derivatives is a rapidly evolving area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[6][10]

Table 3: Anticancer Activity of Hydroxyphenyl Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| 3-(4-hydroxyphenyl)indoline-2-one derivative (3f) | MDA-MB-468 (Breast Cancer) | < 0.150 | [10] |

| Hydroxylated biphenyl compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [6] |

| Hydroxylated biphenyl compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [6] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20-22, 29) | A549 (Non-small cell lung cancer) | Reduced cell viability by 50% | [11] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [12] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [12] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [12] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of hydroxyphenyl oxime derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.[6][13]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the hydroxyphenyl oxime derivative in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the sample solvent and DPPH solution are also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[14]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the hydroxyphenyl oxime derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hydroxyphenyl oxime derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of hydroxyphenyl oxime derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; MCP1 [label="MCP-1\n(Inflammatory Chemokine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HydroxyphenylOxime [label="Hydroxyphenyl\nOxime Derivative\n(e.g., TI-I-175)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATF2 [label="ATF-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS\n(Inflammatory Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> ROS [label="induces"]; ROS -> Akt [label="activates"]; Akt -> AP1 [label="activates"]; AP1 -> MCP1 [label="promotes transcription"]; HydroxyphenylOxime -> ROS [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; HydroxyphenylOxime -> Akt [label="inhibits phosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; TLR4 -> p38 [label="activates"]; p38 -> ATF2 [label="phosphorylates"]; ATF2 -> AP1 [label="activates"]; AP1 -> iNOS [label="promotes transcription"]; HydroxyphenylOxime -> p38 [label="inhibits phosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: Inhibition of Inflammatory Signaling by Hydroxyphenyl Oxime Derivatives.

A chalcone derivative containing a hydroxyphenyl group, TI-I-175, has been shown to suppress the expression of the inflammatory chemokine MCP-1 in macrophages stimulated with lipopolysaccharide (LPS).[4][5] This effect is mediated through the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of Akt signaling, which ultimately blocks the activation of the transcription factor AP-1.[4][5] Another study on a hydroxyphenyl-containing chalcone derivative demonstrated the inhibition of the p38 MAPK/ATF-2 signaling pathway, which also leads to the inhibition of AP-1 and subsequent suppression of iNOS synthesis.[17]

Experimental Workflows

Conclusion

Hydroxyphenyl oxime derivatives represent a promising class of compounds with a wide array of biological activities. Their antioxidant, antimicrobial, and anticancer properties, supported by quantitative data, highlight their potential for the development of novel therapeutic agents. The detailed experimental protocols provided herein offer a standardized approach for further investigation and comparison of these activities. Furthermore, the elucidation of their effects on key signaling pathways provides a foundation for understanding their mechanisms of action and for the rational design of more potent and selective derivatives. This technical guide serves as a valuable resource to propel further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. MTT (Assay protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-(2-Hydroxyphenyl)propan-1-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)propan-1-one oxime, also known as 2'-hydroxypropiophenone oxime, is a phenolic oxime of interest in medicinal chemistry and materials science. Oximes as a chemical class are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive literature review of this compound, including its synthesis, chemical and physical properties, and potential applications. Due to a lack of extensive research on this specific molecule, this guide leverages data from its precursor, 1-(2-hydroxyphenyl)propan-1-one, and closely related analogs to provide a thorough overview. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development.

Introduction

This compound belongs to the family of oximes, which are characterized by the C=N-OH functional group. The presence of a phenolic hydroxyl group ortho to the oxime functionality suggests potential for metal chelation and enhanced biological activity.[3] The parent ketone, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone), is a versatile precursor in organic synthesis, notably in the creation of pharmaceutical intermediates.[4] The conversion of the ketone to its oxime derivative can significantly alter its biological profile, often leading to increased bioactivity.[5] This guide will explore the synthesis, properties, and potential applications of this compound, drawing upon established chemical principles and data from analogous compounds.

Synthesis and Characterization

The synthesis of this compound proceeds via a classical condensation reaction between the corresponding ketone, 1-(2-hydroxyphenyl)propan-1-one, and hydroxylamine.

Synthesis of the Precursor: 1-(2-Hydroxyphenyl)propan-1-one

The precursor ketone, 1-(2-hydroxyphenyl)propan-1-one (CAS No: 610-99-1), is a commercially available, colorless to pale yellow liquid.[4][6] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [7] |

| Molecular Weight | 150.17 g/mol | [6][7] |

| Boiling Point | 115 °C at 15 mmHg | [6] |

| Density | 1.094 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.548 | [6] |

Table 1: Physicochemical Properties of 1-(2-Hydroxyphenyl)propan-1-one.

Synthesis of this compound

While a specific protocol for this compound is not detailed in the reviewed literature, a reliable synthesis can be extrapolated from established procedures for similar oximes.[3][8][9] The following is a detailed, generalized experimental protocol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)propan-1-one (1.0 equivalent) in ethanol or methanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2.3 equivalents).[8]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 80°C) and stirred for several hours (e.g., 3 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

Expected Characterization Data

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.

| Spectroscopic Data | Expected Observations | Reference(s) for Analogs |

| ¹H NMR | Signals for the aromatic protons, a singlet for the phenolic -OH, a singlet for the oxime -OH, and signals for the ethyl group protons. | [10][11] |

| ¹³C NMR | Resonances for the aromatic carbons, the C=N carbon, and the ethyl group carbons. | [12] |

| IR (cm⁻¹) | Broad O-H stretch (phenolic and oxime) around 3200-3400 cm⁻¹, C=N stretch around 1640-1680 cm⁻¹. | [11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₁₁NO₂ (165.19 g/mol ). | [13] |

Table 2: Anticipated Spectroscopic Data for this compound.

Potential Applications and Biological Activity

Antimicrobial Activity

Oxime derivatives have been investigated as potential antimicrobial agents.[14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, certain oximes act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[14] The phenolic hydroxyl group in the target molecule may also contribute to its antimicrobial potential, as polyphenolic compounds are known to disrupt microbial cell membranes and metabolic pathways.[15]

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the anticancer and anti-inflammatory properties of various oxime-containing compounds.[1][5] The introduction of an oxime group can enhance the cytotoxic activity of a parent molecule. The specific mechanisms are varied but can include the induction of apoptosis and cell cycle arrest in cancer cells.

Materials Science

A derivative, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been successfully synthesized and utilized as a selective collector for malachite in mineral flotation processes.[3] This suggests that this compound could also possess chelating properties, making it a candidate for applications in materials science, such as in the development of new extractants for metal ions.

Visualized Workflows and Relationships

To aid in the understanding of the synthesis and potential derivatization of this compound, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Potential applications of this compound.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential. Based on the known reactivity of its precursor and the broad biological activities of the oxime functional group, it represents a promising scaffold for the development of new therapeutic agents and functional materials. This technical guide consolidates the available information on its synthesis and properties, drawing from closely related compounds to provide a robust starting point for researchers. The detailed, albeit generalized, experimental protocols and anticipated characterization data are intended to streamline future investigations into this intriguing compound. Further research is warranted to fully elucidate the specific biological activities and potential applications of this compound.

References

- 1. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 -Hydroxypropiophenone 97 610-99-1 [sigmaaldrich.com]

- 7. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 2'-Hydroxypropiophenone(610-99-1) 1H NMR spectrum [chemicalbook.com]

- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 12. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Enduring Legacy of Salicylaldoxime: From Classical Chelation to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime, an organic compound synthesized from salicylaldehyde and hydroxylamine, has a rich history rooted in analytical and coordination chemistry.[1][2] First recognized for its potent metal-chelating properties in the early 20th century, its applications have since expanded significantly, positioning its derivatives at the forefront of modern medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of salicylaldoxime derivatives, with a focus on their role as enzyme inhibitors and reactivators. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Discovery and Early History: A Foundation in Metal Chelation

The journey of salicylaldoxime began in the realm of analytical chemistry. In 1930, F. Ephraim reported its ability to form stable, colored complexes with various metal ions, a property that was quickly harnessed for their detection and quantification.[3][4] This chelating capability stems from the molecule's structure, featuring a hydroxyl group and an oxime group in close proximity, which allows for the formation of a stable five-membered ring with a metal cation.

The primary application of salicylaldoxime in its early days was in the gravimetric and spectrophotometric analysis of metals.[5] For instance, it forms a distinct greenish-yellow precipitate with copper in acidic conditions, a reaction that was widely used for the selective determination of copper.[5][6] The selectivity of this precipitation could be tuned by adjusting the pH, allowing for the separation of different metal ions.[6] This foundational work laid the groundwork for the use of salicylaldoxime and its derivatives as extractants in hydrometallurgy for the recovery of valuable metals from ores.[7]

Evolution into Medicinal Chemistry: Targeting Enzymes

The structural features that make salicylaldoxime an excellent metal chelator also render its derivatives promising candidates for drug development. The ability to coordinate with metal ions is a key aspect of their interaction with metalloenzymes, a large class of enzymes that play critical roles in various physiological processes.

Carbonic Anhydrase Inhibitors

A significant breakthrough in the medicinal chemistry of salicylaldoxime derivatives was their identification as potent inhibitors of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO2 transport, and other physiological processes.[8][9] The salicylaldoxime moiety was found to be a novel zinc-binding group, offering an alternative to the classical sulfonamide inhibitors.[1] Computational studies have revealed that the oxime oxygen atom of the salicylaldoxime derivative binds to the catalytic zinc ion in the active site of carbonic anhydrase, while also forming a hydrogen bond with a key amino acid residue, T199.[1]

This discovery has spurred the development of a new class of CA inhibitors with potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.[1]

Acetylcholinesterase Reactivators

Another critical application of salicylaldoxime derivatives is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[10][11] OPs form a stable covalent bond with a serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and resulting in a cholinergic crisis.[12] Oxime-based compounds, including derivatives of salicylaldoxime, can act as nucleophiles that displace the organophosphate from the serine residue, thereby restoring the enzyme's function.[11]

The design of effective AChE reactivators involves optimizing the structure of the salicylaldoxime derivative to enhance its binding affinity to the inhibited enzyme and facilitate the nucleophilic attack.[10] Recent research has focused on developing uncharged salicylaldoxime derivatives that can cross the blood-brain barrier to reactivate AChE in the central nervous system.[10][13]

Quantitative Data on Salicylaldoxime Derivatives

The following tables summarize key quantitative data for various salicylaldoxime derivatives, providing a comparative overview of their activity.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Salicylaldoxime Derivatives

| Compound | Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 1 | Salicylaldoxime | >10000 | 9800 | 8700 | 9200 | [1] |

| 2 | 5-Nitro-salicylaldoxime | 8900 | 7600 | 6500 | 7100 | [1] |

| 3 | 5-Chloro-salicylaldoxime | 9200 | 8100 | 7200 | 7800 | [1] |

Table 2: Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Salicylaldoxime Derivatives

| Derivative | Inhibitor | Reactivation Rate (kr, min-1) | Reference |

| Triazole Salicylaldoxime A | Paraoxon | 0.015 | [10] |

| Triazole Salicylaldoxime B | Paraoxon | 0.012 | [10] |

Table 3: Metal Extraction Efficiency of Salicylaldoxime Derivatives

| Derivative | Metal Ion | pH | Extraction Efficiency (%) | Reference |

| Salicylaldoxime | Cu(II) | 3.5 | ~20 | [7] |

| tert-Butylsalicylaldoxime | Cu(II) | 3.5 | ~30 | [7] |

| tert-Octylsalicylaldoxime | Cu(II) | 3.5 | >90 | [7] |

| Nonylsalicylaldoxime | Cu(II) | 3.5 | >90 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of salicylaldoxime and a key derivative, as well as for the assessment of their biological activity.

Synthesis of Salicylaldoxime

Materials:

-

Salicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Ethyl acetate

-

6 N HCl

Procedure:

-

In a round-bottom flask, dissolve 30 mmol of salicylaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a mixture of 50 mL of ethanol and 5 mL of water at room temperature.[14]

-

Stir the reaction mixture for 2 hours.[14]

-

Remove the majority of the solvent by rotary evaporation.[14]

-

Dilute the residue with ethyl acetate and filter the mixture directly.[14]

-

Concentrate the filtrate to obtain salicylaldoxime as a colorless oil (yields are typically high, around 98%).[14]

Synthesis of O-Propargylated Salicylaldoxime (A Precursor for Triazole Derivatives)

Materials:

-

O-propargylated salicylaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Chloroform (CHCl3)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable flask, reflux a mixture of 2.40 mmol of O-propargylated salicylaldehyde, 3.6 mmol of pyridine, and 2.88 mmol of hydroxylamine hydrochloride in 5 mL of ethanol for 3 hours.[14]

-

After cooling, remove the solvent under vacuum.[14]

-

Acidify the residue with 6 N HCl.[14]

-

Extract the product with chloroform (3 x 20 mL).[14]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield O-propargylated salicylaldoxime.[14]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The accompanying pH change is monitored using a pH indicator.

Materials:

-

Purified carbonic anhydrase isoform

-

Salicylaldoxime derivative (inhibitor)

-

HEPES buffer (20 mM, pH 7.5)

-

Sodium sulfate (Na2SO4, 20 mM)

-

Phenol red (0.2 mM)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the CA enzyme and the inhibitor in HEPES buffer.

-

Pre-incubate the enzyme and inhibitor solutions for a set time (e.g., 10 minutes) to allow for complex formation.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the phenol red at its maximum wavelength (around 557 nm) over time.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor and substrate (CO2) concentrations and fitting the data to appropriate enzyme kinetic models.

Acetylcholinesterase Reactivation Assay (Ellman's Method)

Principle: This assay measures the restoration of AChE activity by a reactivator after inhibition by an organophosphate. The activity is determined by measuring the rate of hydrolysis of a substrate, acetylthiocholine, which produces a colored product upon reaction with DTNB (Ellman's reagent).

Materials:

-

Purified acetylcholinesterase

-

Organophosphate inhibitor (e.g., paraoxon)

-

Salicylaldoxime derivative (reactivator)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer

Procedure:

-

Incubate the AChE enzyme with the organophosphate inhibitor for a specific time to achieve complete inhibition.

-

Add the salicylaldoxime derivative (reactivator) at various concentrations to the inhibited enzyme solution and incubate for different time intervals.

-

At each time point, initiate the enzyme activity measurement by adding the substrate (ATChI) and DTNB.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

The rate of reactivation is determined from the rate of increase in enzyme activity over time.

-

Kinetic parameters, such as the reactivation rate constant (kr), can be calculated from these measurements.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the action of salicylaldoxime derivatives.

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Caption: Mechanism of carbonic anhydrase catalysis and its inhibition by salicylaldoxime derivatives.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and subsequent reactivation by a salicylaldoxime derivative.

Conclusion

The story of salicylaldoxime is a testament to the enduring power of fundamental chemical discoveries. From its humble beginnings as a reagent in analytical chemistry, it has evolved into a versatile scaffold for the development of sophisticated therapeutic agents. The ability of its derivatives to interact with metalloenzymes has opened up new avenues for treating a range of diseases, from glaucoma to organophosphate poisoning. As our understanding of enzyme structure and function deepens, and as synthetic methodologies become more advanced, the potential for creating novel and highly specific salicylaldoxime-based drugs will undoubtedly continue to grow, solidifying its legacy in the annals of chemical and biomedical research.

References

- 1. Salicylaldoxime derivatives as new leads for the development of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide : Oriental Journal of Chemistry [orientjchem.org]

- 6. Salicylaldoxime - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 10. Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-(2-Hydroxyphenyl)propan-1-one Oxime: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)propan-1-one oxime belongs to a class of organic compounds that are pivotal intermediates in the synthesis of various heterocyclic systems. The presence of a phenolic hydroxyl group, an oxime moiety, and a phenyl ring imparts a unique combination of electronic and structural features. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the molecule's conformational landscape, reactivity, and potential interactions with biological targets. This guide details the standard computational protocols for such investigations and presents a representative set of theoretical data.

Computational Methodologies

The theoretical data presented in this guide is based on a hypothetical Density Functional Theory (DFT) study. The following section details the typical experimental protocols for such a computational analysis.

2.1. Geometry Optimization

The molecular structure of this compound would be optimized to its ground state geometry. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process is typically performed in the gas phase or with a solvent model (like the Polarizable Continuum Model, PCM) to simulate a solution environment.

2.2. Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational method.

2.3. Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. These properties are calculated from the optimized geometry.

2.4. Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is calculated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. This is valuable for understanding intermolecular interactions.

Representative Theoretical Data

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.401 | C2-C1-C6 | 119.8 |

| C1-O1 | 1.365 | C1-C2-C3 | 120.1 |

| C7=N1 | 1.289 | C1-C6-C5 | 120.2 |

| N1-O2 | 1.412 | C7-N1-O2 | 111.5 |

| C7-C8 | 1.510 | C1-C7-N1 | 121.3 |

| C8-C9 | 1.535 | C1-C7-C8 | 118.9 |

| O1-H1 | 0.967 | C7-C8-C9 | 112.4 |

| O2-H2 | 0.971 | C1-O1-H1 | 108.9 |

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) phenolic | 3550 | O-H stretching |

| ν(O-H) oxime | 3300 | O-H stretching |

| ν(C=N) | 1650 | C=N stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| δ(O-H) | 1410 | O-H bending |

| ν(N-O) | 940 | N-O stretching |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 5.87 |

| Electron Affinity | 0.25 |

| Electronegativity | 3.06 |

| Chemical Hardness | 2.81 |

| Chemical Softness | 0.36 |

| Electrophilicity Index | 1.67 |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

The Oxime Functional Group: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxime, a functional group with the general structure R¹R²C=NOH, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility in drug design and development. From its critical role in reversing the effects of deadly nerve agents to its presence in widely prescribed antibiotics, the oxime moiety offers a unique combination of physicochemical and biological properties. This technical guide provides a comprehensive overview of the core principles of oximes in medicinal chemistry, including their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physicochemical Properties of Oximes

Oximes are characterized by a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. This arrangement confers several key properties that are advantageous in drug design:

-

Stereoisomerism: The C=N double bond gives rise to geometric isomers (E and Z), which can exhibit different biological activities and metabolic stabilities. The Z-isomer is often more stable.[1]

-

Hydrogen Bonding: The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

-

Bioisosterism: The oxime group can serve as a bioisostere for other functional groups, such as ketones and amides. This allows for the modification of a drug's pharmacokinetic profile while maintaining its pharmacodynamic activity.[1]

-

Polarity and Solubility: The presence of the hydroxyl and nitrogen atoms imparts polarity to the oxime group, influencing the overall solubility and permeability of the molecule.[3]

Therapeutic Applications of Oximes

The unique properties of oximes have been exploited in a variety of therapeutic areas, most notably as acetylcholinesterase (AChE) reactivators and as a key component of certain cephalosporin antibiotics.

Acetylcholinesterase Reactivators

Organophosphate (OP) nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis.[4] Oximes, particularly pyridinium aldoximes, are the primary antidotes for OP poisoning. Their mechanism of action involves the nucleophilic attack of the oxime oxygen on the phosphorus atom of the OP-AChE conjugate, leading to the regeneration of the active enzyme.[4]

Several oximes have been developed as AChE reactivators, with pralidoxime being the most well-known and FDA-approved.[1][5] Other important oximes in this class include HI-6 and obidoxime. The effectiveness of these reactivators is dependent on the specific organophosphate and the time elapsed since exposure.

Quantitative Data: Pharmacokinetics of Acetylcholinesterase Reactivators

| Parameter | Pralidoxime (2-PAM) | HI-6 | Obidoxime |

| Half-life (t½) | ~1.7 hours | 2.2 - 14 hours (biphasic)[6][7] | 2.2 - 14 hours (biphasic)[6][8] |

| Volume of Distribution (Vd) | 0.8 L/kg | 0.32 L/kg[6] | 0.32 L/kg[6] |

| Clearance (CL) | ~0.6 L/hr/kg | - | 85.4 mL/min[9] |

| Bioavailability (Oral) | Low | Low[10] | Poor[11] |

| Protein Binding | Low | 1%[12] | 7%[12] |

Biological Activity: Acetylcholinesterase Inhibition by Oximes

While designed as reactivators, oximes can also act as reversible inhibitors of AChE. This inhibitory activity is structure-dependent.

| Compound | IC50 (µM) for human AChE |

| Pralidoxime | > 1000 |

| HI-6 | ~100 |

| Obidoxime | ~50 |

| K027 | ~10 |

| K048 | ~5 |

Data is approximate and collated from various structure-activity relationship studies.[5][13]

Oxime-Containing Cephalosporin Antibiotics

The incorporation of an aminothiazolyl oxime side chain into the cephalosporin scaffold has led to a class of potent, broad-spectrum β-lactam antibiotics. This structural motif enhances stability against β-lactamase enzymes produced by many resistant bacteria.[1][14] FDA-approved oxime-containing cephalosporins include cefuroxime, ceftizoxime, and cefpodoxime.[1]

Quantitative Data: Pharmacokinetics of Oxime-Containing Cephalosporins

| Parameter | Cefuroxime | Ceftizoxime | Cefpodoxime |

| Half-life (t½) | 1.4 - 1.8 hours[15] | 1.7 hours[16] | 2.1 - 2.8 hours |

| Volume of Distribution (Vd) | 0.2 L/kg | 0.36 L/kg[16] | 0.4 - 0.6 L/kg |

| Clearance (CL) | - | 2.9 mL/min/kg[16] | - |

| Bioavailability (Oral) | 30-50% (as axetil prodrug) | Not orally available | ~50% (as proxetil prodrug) |

| Protein Binding | 33-50% | 31%[3][16] | 18-23% |

Biological Activity: Minimum Inhibitory Concentrations (MIC) of Oxime-Containing Cephalosporins

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | Cefuroxime MIC (µg/mL) | Ceftizoxime MIC (µg/mL) | Cefpodoxime MIC (µg/mL) |

| Streptococcus pneumoniae | ≤1.0 (Susceptible)[15] | ≤0.5 | ≤0.5 (Susceptible)[14] |

| Haemophilus influenzae | ≤4.0 | ≤0.12 | ≤2.0 (Susceptible)[14] |

| Escherichia coli | ≤8.0 | ≤0.25 | ≤2.0 (Susceptible)[14] |

| Staphylococcus aureus | ≤4.0 | ≤8.0 | 4.0[17] |

MIC breakpoints for susceptibility can vary based on the standard-setting organization (e.g., CLSI, EUCAST).[14][15]

Experimental Protocols

General Synthesis of Oximes from Carbonyl Compounds

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine, typically in the form of hydroxylamine hydrochloride.[6]

Materials:

-

Aldehyde or ketone (1 equivalent)

-

Hydroxylamine hydrochloride (1.1 - 1.5 equivalents)

-

Base (e.g., sodium acetate, pyridine, sodium carbonate) (1.1 - 2 equivalents)

-

Solvent (e.g., ethanol, methanol, water)

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

-